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Compound of Interest

Compound Name: 2-(Quinolin-2-yl)acetonitrile

Cat. No.: B080219 Get Quote

This technical guide provides a detailed overview of the spectroscopic data for 2-(Quinolin-2-
yl)acetonitrile, a molecule of interest for researchers, scientists, and professionals in the field

of drug development. This document compiles available Nuclear Magnetic Resonance (NMR)

data and outlines standard experimental protocols for spectroscopic analysis. While specific

experimental Infrared (IR) and Mass Spectrometry (MS) data for this compound are not readily

available in the public domain, this guide presents general methodologies for these techniques.

Core Spectroscopic Data
The structural elucidation of 2-(Quinolin-2-yl)acetonitrile relies on a combination of

spectroscopic techniques. The following sections present the available quantitative data in a

structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity

of hydrogen atoms in the molecule.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.12 d 8.8 1H Quinoline H

7.69–7.61 m 2H Quinoline H

7.50–7.46 m 1H Quinoline H

5.63 s 2H -CH₂-

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm Assignment

146.1 Quinoline C

132.3 Quinoline C

129.0 Quinoline C

125.0 Quinoline C

120.6 Quinoline C

112.6 -CN (Nitrile C)

108.8 Quinoline C

35.7 -CH₂-

Solvent: CDCl₃, Frequency: 100 MHz

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, allowing for the determination of the molecular weight and formula.
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Parameter Value Source

Molecular Formula C₁₁H₈N₂ PubChem[1]

Molecular Weight 168.19 g/mol PubChem[1]

Monoisotopic Mass 168.068748264 Da PubChem[1]

Note: An experimental mass spectrum for 2-(Quinolin-2-yl)acetonitrile is not available in the

searched resources. The data presented is computed.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation.

Note: An experimental IR spectrum for 2-(Quinolin-2-yl)acetonitrile is not available in the

searched resources. Typically, the spectrum would be expected to show characteristic

absorption bands for the C≡N stretch of the nitrile group (around 2240-2260 cm⁻¹), C-H

stretching of the aromatic quinoline ring (around 3000-3100 cm⁻¹) and the aliphatic CH₂ group

(around 2850-2960 cm⁻¹), and C=C and C=N stretching of the quinoline ring (in the 1400-1600

cm⁻¹ region).

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of the solid 2-(Quinolin-2-yl)acetonitrile.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or

DMSO-d₆) in a clean, dry vial.

Ensure complete dissolution, using sonication if necessary.

Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

The ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz

instrument.

Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

For ¹H NMR, standard acquisition parameters are used, including a sufficient number of

scans to obtain a good signal-to-noise ratio.

For ¹³C NMR, proton-decoupled spectra are acquired to simplify the spectrum to single lines

for each unique carbon atom.

Infrared (IR) Spectroscopy (Thin Solid Film Method)
This method is suitable for obtaining the IR spectrum of a solid sample.[2]

Sample Preparation:

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like

methylene chloride or acetone.[2]

Place a single, clean salt plate (e.g., NaCl or KBr) on a flat surface.

Apply a drop of the solution to the center of the salt plate.[2]

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on

the plate.[2]

Data Acquisition:

Place the salt plate in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

A background spectrum of the clean, empty salt plate should be recorded and subtracted

from the sample spectrum.
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Mass Spectrometry (Electron Ionization - EI)
Electron Ionization is a common technique for the mass analysis of organic molecules.[3][4]

Sample Introduction:

The sample is introduced into the mass spectrometer, often via a direct insertion probe for

solid samples or after separation by gas chromatography (GC-MS).[4]

The sample is vaporized by heating in a vacuum.

Ionization:

In the ion source, the gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV).[3][4]

This bombardment dislodges an electron from the molecule, forming a positively charged

molecular ion (M⁺•).

Mass Analysis and Detection:

The molecular ion and any fragment ions formed are accelerated by an electric field.

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer

(e.g., a magnetic sector or a quadrupole).[3][4]

A detector records the abundance of each ion at a specific m/z value, generating the mass

spectrum.[3][4]

Workflow Visualization
The logical flow of spectroscopic analysis for compound characterization can be visualized as

follows:
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Sample Preparation

Data Interpretation

2-(Quinolin-2-yl)acetonitrile

Dissolve in
Appropriate Solvent

NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Structural ElucidationPurity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis and structural elucidation of an

organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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